

Spectroscopic Characterization of 4-Hydroxyphenylacetamide: A Technical Guide

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Compound of Interest

Compound Name: **4-Hydroxyphenylacetamide**

Cat. No.: **B194378**

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Introduction

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula $C_8H_9NO_2$.^{[1][2]} It is a derivative of acetamide and plays a role in various chemical and biological studies.^[1] The precise characterization of its molecular structure is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxyphenylacetamide**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of **4-Hydroxyphenylacetamide** consists of a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (- $CH_2C(=O)NH_2$) group at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. The data presented here was obtained in DMSO-d₆.^{[3][4]}

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Hydroxyphenylacetamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	Singlet	1H	Phenolic Hydroxyl (-OH)
~7.2	Singlet	1H	Amide (-NH)
~6.9	Singlet	1H	Amide (-NH)
~7.0	Doublet	2H	Aromatic Protons (ortho to $-\text{CH}_2$)
~6.6	Doublet	2H	Aromatic Protons (ortho to -OH)

| ~3.2 | Singlet | 2H | Methylene Protons ($-\text{CH}_2$) |

Note: Data is based on a 400 MHz spectrum in DMSO-d_6 . Actual chemical shifts can vary slightly based on experimental conditions.[4]

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Hydroxyphenylacetamide**

Chemical Shift (δ) ppm	Assignment
~172.5	Carbonyl Carbon (C=O)
~155.8	Aromatic Carbon (-C-OH)
~129.8	Aromatic Carbons (-CH, ortho to $-\text{CH}_2$)
~126.3	Aromatic Carbon (-C- CH_2)
~114.8	Aromatic Carbons (-CH, ortho to -OH)

| ~40.0 | Methylene Carbon (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.

Table 3: Key IR Absorption Bands for **4-Hydroxyphenylacetamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3325	Medium	O-H stretch (Phenol)
~3256	Medium	N-H stretch (Amide)
~3030	Shoulder	C-H stretch (Aromatic)
~2922	-	C-H stretch (Asymmetric -CH ₂)
~2876	-	C-H stretch (Symmetric -CH ₂)
~1650	Strong	C=O stretch (Amide I)
~1600	Medium	C=C stretch (Aromatic Ring)
~1550	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Phenol)

| ~830 | Strong | C-H out-of-plane bend (para-subst.) |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet).[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Fragmentation Data for **4-Hydroxyphenylacetamide**

m/z	Relative Intensity (%)	Assignment
151	~60-90	$[M]^+$ (Molecular Ion)
107	100	$[M - C_2H_2NO]^+$ or $[C_7H_7O]^+$

| 77 | ~15-20 | $[C_6H_5]^+$ |

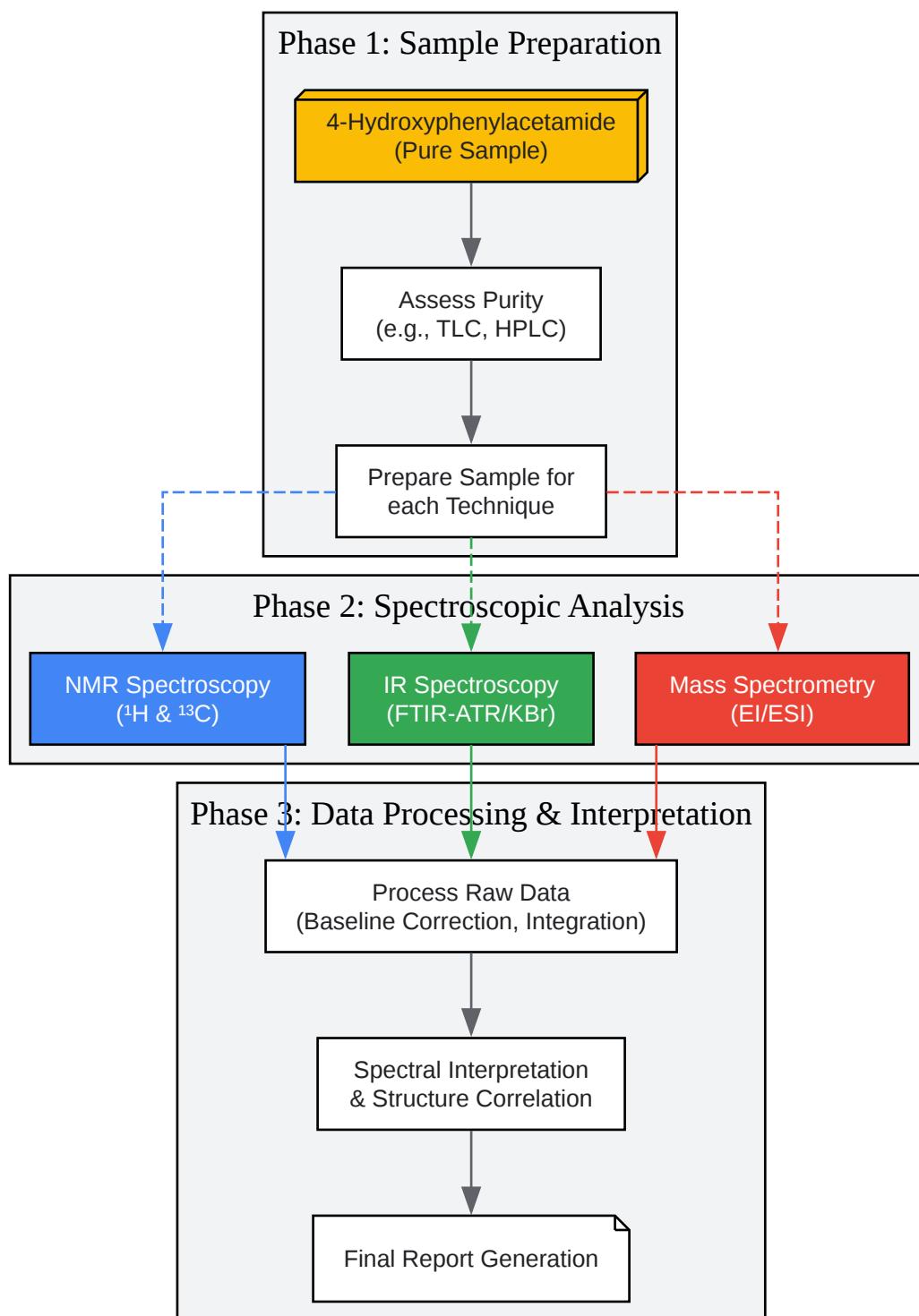
Note: The molecular weight of **4-Hydroxyphenylacetamide** is 151.16 g/mol .[\[1\]](#)[\[2\]](#) The base peak at m/z 107 corresponds to the stable hydroxytropylium ion formed after cleavage of the acetamide side chain.[\[6\]](#)

Experimental Protocols

Reproducible and high-quality data acquisition relies on detailed experimental methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Hydroxyphenylacetamide**.



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Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxyphenylacetamide** in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3][4][7] Ensure the sample is fully dissolved.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3][4] Perform standard instrument calibration and shimming procedures to optimize magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). For ¹³C NMR, reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):[1]
 - Thoroughly grind 1-2 mg of **4-Hydroxyphenylacetamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the fine powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:

- Collect a background spectrum of the empty sample compartment.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-Hydroxyphenylacetamide** in a volatile solvent such as methanol or acetonitrile.
- Instrument Setup (Electron Ionization - EI):
 - The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[1][2]
 - For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.
- Data Acquisition: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
- Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

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